what is the chemical structure of 2-(p-Octylphenoxy)ethanol
what is the chemical structure of 2-(p-Octylphenoxy)ethanol
An In-depth Technical Guide to the Chemical Structure of 2-(p-Octylphenoxy)ethanol
Introduction
2-(p-Octylphenoxy)ethanol is an organic compound recognized for its significant amphiphilic properties, stemming from a molecular architecture that combines both hydrophobic and hydrophilic moieties. This dual nature makes it a highly effective nonionic surfactant, a class of surface-active agents that do not ionize in aqueous solutions.[1][2] Its ability to reduce surface tension and interface with both polar and non-polar substances has led to its widespread use as a detergent, emulsifier, and solubilizing agent in numerous industrial, commercial, and research applications.[2] For researchers and drug development professionals, understanding the precise chemical structure of 2-(p-Octylphenoxy)ethanol is fundamental to appreciating its mechanism of action, predicting its behavior in various formulations, and harnessing its properties for applications such as the solubilization of membrane proteins and the stabilization of emulsions.[1]
Molecular Identity and Nomenclature
A clear definition of a chemical entity begins with its systematic nomenclature and standardized identifiers. The structure of 2-(p-Octylphenoxy)ethanol is precisely described by its IUPAC name, 2-(4-octylphenoxy)ethanol, which details the connectivity of its constituent functional groups.[2] The designation 'p' (para) or '4-' indicates that the octyl group is attached to the fourth carbon of the phenyl ring, opposite the phenoxy oxygen.
It is crucial to distinguish the linear n-octyl isomer (CAS Number: 51437-89-9) from related branched-chain octylphenol ethoxylates, such as Triton™ X-100, where the octyl group is a bulky 1,1,3,3-tetramethylbutyl group. While functionally similar, the geometry of the hydrophobic tail can influence packing at interfaces and, consequently, its surfactant properties.[1]
| Identifier | Value |
| IUPAC Name | 2-(4-octylphenoxy)ethanol[2] |
| Synonyms | 2-(p-Octylphenoxy)ethanol, Ethylene Glycol p-Octylphenyl Ether[2] |
| CAS Number | 51437-89-9[2] |
| Molecular Formula | C₁₆H₂₆O₂[2] |
| Molecular Weight | 250.38 g/mol [2] |
| Canonical SMILES | CCCCCCCCC1=CC=C(C=C1)OCCO |
| InChI Key | BHNQPLPANNDEGL-UHFFFAOYSA-N |
Elucidation of the Chemical Structure
The functionality of 2-(p-Octylphenoxy)ethanol is a direct result of its three distinct structural components:
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Hydrophobic Octyl Tail: A linear eight-carbon alkyl chain (C₈H₁₇) that is non-polar and repels water. This portion of the molecule readily interacts with oils, lipids, and other non-polar substances.
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Aromatic Phenoxy Linker: A benzene ring connected to an ether oxygen. This rigid group provides spacing between the hydrophobic tail and the hydrophilic head and contributes to the molecule's overall chemical properties.
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Hydrophilic Ethanol Head: A short hydroxyethyl group (-OCH₂CH₂OH) that is polar. The terminal hydroxyl (-OH) group is capable of forming hydrogen bonds with water, rendering this end of the molecule soluble in aqueous media.
This clear segregation of polarity within a single molecule is the defining feature of its amphiphilicity.
Visualization of the Molecular Structure
The 2D chemical structure, illustrating the connectivity of the atoms, is presented below.
Caption: 2D structure of 2-(4-octylphenoxy)ethanol.
Spectroscopic Characterization
¹H NMR Spectroscopy (Proton NMR)
The ¹H NMR spectrum is expected to show distinct signals for each unique proton environment:
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Aromatic Protons: The para-substituted benzene ring will exhibit a characteristic AA'BB' system, appearing as two doublets in the aromatic region (~6.8-7.2 ppm). The two protons ortho to the ether oxygen will be slightly downfield from the two protons ortho to the alkyl chain.
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Ethoxy Protons: The two methylene groups of the ethanol moiety will appear as two triplets, deshielded by the adjacent oxygen atoms. The -O-CH₂- group attached to the phenyl ring would be expected around 4.1 ppm, while the -CH₂-OH group would be around 3.9 ppm.
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Octyl Chain Protons: The aliphatic chain will produce a series of signals in the upfield region (~0.8-2.6 ppm). The terminal methyl (CH₃) group will appear as a triplet around 0.9 ppm. The methylene (CH₂) group adjacent to the benzene ring will be a triplet around 2.6 ppm, and the remaining methylene groups will produce overlapping multiplets between ~1.2-1.6 ppm.
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Hydroxyl Proton: The -OH proton will appear as a broad singlet, with a chemical shift that can vary depending on solvent and concentration.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton:
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Aromatic Carbons: Six signals are expected for the phenyl ring carbons. The carbon attached to the ether oxygen (C-O) will be the most downfield (~158 ppm). The carbon attached to the octyl chain (C-alkyl) will be around 143 ppm. The other four aromatic carbons will appear in the ~114-130 ppm range.
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Ethoxy Carbons: The two carbons of the ethanol group will be distinct. The carbon in the -O-CH₂- group will be at ~68 ppm, and the carbon in the -CH₂-OH group will be at ~61 ppm.
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Octyl Chain Carbons: The eight carbons of the alkyl chain will produce signals in the upfield region, typically ranging from ~14 ppm for the terminal methyl carbon to ~35 ppm for the methylene carbon attached to the ring.
Infrared (IR) Spectroscopy
Key vibrational modes in the IR spectrum would confirm the presence of the principal functional groups:
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O-H Stretch: A strong, broad absorption band centered around 3300-3400 cm⁻¹ is characteristic of the hydroxyl group involved in hydrogen bonding.
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C-H Stretches: Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the octyl and ethoxy groups will appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).
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Aromatic C=C Bending: Peaks in the 1500-1600 cm⁻¹ region correspond to the carbon-carbon double bond stretching within the benzene ring.
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C-O Stretch: A strong absorption band in the 1240-1250 cm⁻¹ region is indicative of the aryl-alkyl ether linkage, and another C-O stretch for the alcohol will appear around 1050 cm⁻¹.
Mass Spectrometry (MS)
In electron ionization mass spectrometry, the molecule would be expected to show a molecular ion peak (M⁺) at m/z = 250. Key fragmentation patterns would include:
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Alpha-Cleavage: Cleavage of the C-C bond adjacent to the hydroxyl group is a common fragmentation pathway for alcohols.[3][4]
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Ether Cleavage: Scission of the ether bonds can occur, leading to fragments corresponding to the octylphenol moiety or the hydroxyethyl group.
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Loss of Water: Dehydration (loss of H₂O, M-18) is a characteristic fragmentation for alcohols.[3][5]
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Benzylic Cleavage: Cleavage of the bond between the first and second carbons of the octyl chain is favorable due to the formation of a stable benzylic cation.
Synthesis and Manufacturing
The primary industrial synthesis of 2-(p-Octylphenoxy)ethanol is achieved through the base-catalyzed ethoxylation of 4-octylphenol. This process involves the nucleophilic attack of the deprotonated 4-octylphenol (phenoxide) on the electrophilic carbon of an ethylene oxide molecule.
Ethoxylation Protocol (Conceptual)
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Deprotonation: 4-octylphenol is treated with a strong base (e.g., sodium hydroxide or potassium hydroxide) to form the highly nucleophilic 4-octylphenoxide anion.
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Nucleophilic Attack: The 4-octylphenoxide anion attacks one of the carbon atoms of the ethylene oxide ring, causing the ring to open.
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Protonation: The resulting alkoxide is protonated during workup to yield the final 2-(p-Octylphenoxy)ethanol product.
This reaction is typically carried out under controlled temperature and pressure to ensure the addition of a single ethylene oxide unit and to minimize polymerization (the formation of longer polyethoxylate chains).
Caption: Conceptual workflow for the synthesis of 2-(p-octylphenoxy)ethanol.
Structure-Function Relationship
The efficacy of 2-(p-Octylphenoxy)ethanol as a surfactant is a direct consequence of its chemical structure. The long, non-polar octyl chain provides the necessary hydrophobicity to interact with and solubilize lipids and other non-polar molecules. Simultaneously, the polar ethanol headgroup provides hydrophilicity, allowing the molecule to interface with the aqueous phase.
In an aqueous environment, these molecules self-assemble into micelles above a certain concentration (the critical micelle concentration, or CMC). In these spherical structures, the hydrophobic tails form a core that can encapsulate oily substances, while the hydrophilic heads form an outer shell that remains in contact with the water. This is the fundamental mechanism behind its function as a detergent and solubilizing agent, particularly for extracting and stabilizing membrane proteins in biochemical research without denaturing them.[1]
Physicochemical and Safety Data
The physical properties of 2-(p-Octylphenoxy)ethanol dictate its handling, application, and environmental fate.
| Property | Value / Range |
| Boiling Point | ~353.5 °C (estimated)[2] |
| Density | ~0.978 g/cm³ (estimated)[2] |
| Water Solubility | 8 mg/L at 20.5 °C[2] |
| pKa | ~14.29 (predicted)[2] |
Safety and Environmental Considerations: While widely used, it is important to note that alkylphenol ethoxylates, including 2-(p-Octylphenoxy)ethanol, have been studied for their potential environmental impact. Their degradation products can exhibit estrogenic activity, raising concerns about endocrine disruption.[1] Therefore, its use is regulated in some regions, and proper handling and disposal are essential.
Conclusion
The chemical structure of 2-(p-Octylphenoxy)ethanol is a classic example of molecular design for amphiphilic function. The strategic combination of a hydrophobic p-octylphenyl group and a hydrophilic ethanol headgroup gives rise to its powerful surfactant properties. A thorough understanding of its structural components, confirmed through spectroscopic analysis and understood via its chemical synthesis, is indispensable for professionals in research and drug development who rely on this molecule for its critical roles in solubilization, emulsification, and formulation.
References
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LookChem. (n.d.). Cas 51437-89-9, 2-(4-OCTYLPHENOXY)ETHANOL. Available from: [Link]
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Available from: [Link]
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Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols. Available from: [Link]
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ChemComplete. (2019, September 19). Mass Spectroscopy: Alcohol Fragmentation Patterns [Video]. YouTube. Available from: [Link]
